molecular formula C8H11BrO B14472982 4-Bromo-5,5-dimethylcyclohex-2-en-1-one CAS No. 69083-80-3

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14472982
CAS No.: 69083-80-3
M. Wt: 203.08 g/mol
InChI Key: ITULDLHZZISUFA-UHFFFAOYSA-N
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Description

4-Bromo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one typically involves the bromination of 5,5-dimethylcyclohex-2-en-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of this compound ketones or carboxylic acids.

    Reduction: Formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexene ring can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

    5,5-Dimethylcyclohex-2-en-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-5,5-dimethylcyclohexan-1-one: Saturated analog with different reactivity and applications.

    4-Bromo-5,5-dimethylcyclohex-2-en-1-ol: Hydroxylated analog with distinct chemical properties.

Properties

CAS No.

69083-80-3

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

4-bromo-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11BrO/c1-8(2)5-6(10)3-4-7(8)9/h3-4,7H,5H2,1-2H3

InChI Key

ITULDLHZZISUFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C=CC1Br)C

Origin of Product

United States

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